molecular formula C11H18N2O2 B8337897 4-methoxy-N1-(2-methoxy-ethyl)-N1-methyl-benzene-1,3-diamine

4-methoxy-N1-(2-methoxy-ethyl)-N1-methyl-benzene-1,3-diamine

Cat. No. B8337897
M. Wt: 210.27 g/mol
InChI Key: UWQBOLVLGXCSBB-UHFFFAOYSA-N
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Patent
US06713499B2

Procedure details

To a stirred solution of 2.50 g (10.4 mmol) (2-methoxy-ethyl)-(4-methoxy-3-nitro-phenyl)-methyl-amine in 100 ml methanol was added a spatula end of 10% palladium on charcoal and the mixture was then stirred for 16 hours at room temperature under an atmosphere of hydrogen. The mixture was then filtered and the filtrate concentrated in vacuo to afford 1.90 g (87 (ho) 4-methoxy-N1-(2-methoxy-ethyl)-N1-methyl-benzene-1,3-diamine as an off-white crystalline solid. ES-MS m/e (%): 211 (M+H+, 100).
Name
(2-methoxy-ethyl)-(4-methoxy-3-nitro-phenyl)-methyl-amine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([N+:15]([O-])=O)[CH:8]=1)[CH3:6]>CO.[Pd]>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([N:5]([CH2:4][CH2:3][O:2][CH3:1])[CH3:6])=[CH:8][C:9]=1[NH2:15]

Inputs

Step One
Name
(2-methoxy-ethyl)-(4-methoxy-3-nitro-phenyl)-methyl-amine
Quantity
2.5 g
Type
reactant
Smiles
COCCN(C)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred for 16 hours at room temperature under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N(C)CCOC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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